molecular formula C21H17FN2O2 B244008 N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide

Cat. No. B244008
M. Wt: 348.4 g/mol
InChI Key: NZCNSWICIWWONS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide, also known as FL118, is a small molecule drug that has shown promising results in preclinical studies. It was developed by a team of researchers at the University of Texas MD Anderson Cancer Center and is currently undergoing clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide exerts its anticancer effects by targeting multiple signaling pathways involved in cancer cell survival and proliferation. It inhibits the activity of several proteins, including MDM2, XIAP, and Survivin, which play important roles in cancer cell survival. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide also activates the p53 pathway, which is a tumor suppressor pathway that is frequently inactivated in cancer cells.
Biochemical and Physiological Effects:
N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to have low toxicity in preclinical studies and is well-tolerated in animal models. It has also been shown to have good pharmacokinetic properties, including high oral bioavailability and a long half-life. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been shown to cross the blood-brain barrier, making it a potential treatment for brain tumors.

Advantages and Limitations for Lab Experiments

One advantage of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is its broad-spectrum activity against various types of cancer. It has also been shown to be effective in overcoming resistance to chemotherapy and radiation therapy, which is a major challenge in cancer treatment. However, one limitation of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide is that it is still in the early stages of clinical development, and more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several potential future directions for the development of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. One area of research is the combination of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide with other drugs or therapies to enhance its anticancer effects. Another area of research is the development of biomarkers to predict which patients are most likely to respond to N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide treatment. Additionally, more research is needed to determine the optimal dosing and administration schedule for N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide in humans.

Synthesis Methods

The synthesis of N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide involves several steps, including the reaction of 3-fluorobenzoic acid with thionyl chloride to produce 3-fluorobenzoyl chloride. This is then reacted with 3-aminophenyl-2-methylbenzoic acid to produce N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide. The final product is purified through recrystallization.

Scientific Research Applications

N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various types of cancer, including lung cancer, breast cancer, and pancreatic cancer. It has been shown to be effective in inhibiting tumor growth and inducing apoptosis in cancer cells. N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-methylbenzamide has also been shown to be effective in overcoming resistance to chemotherapy and radiation therapy.

properties

Molecular Formula

C21H17FN2O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-[3-[(3-fluorobenzoyl)amino]phenyl]-2-methylbenzamide

InChI

InChI=1S/C21H17FN2O2/c1-14-6-2-3-11-19(14)21(26)24-18-10-5-9-17(13-18)23-20(25)15-7-4-8-16(22)12-15/h2-13H,1H3,(H,23,25)(H,24,26)

InChI Key

NZCNSWICIWWONS-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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